3-benzylbenzoic Acid

Description

Structural Classification and Relevance within Aromatic Carboxylic Acids

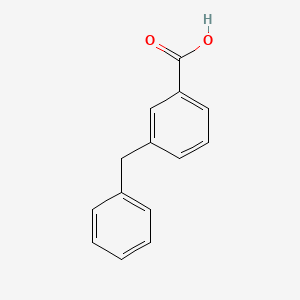

3-Benzylbenzoic acid, also known as 3-(phenylmethyl)benzoic acid, is classified as a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid core, which is a benzene (B151609) ring attached to a carboxyl group (-COOH), and a benzyl (B1604629) group (-CH2-C6H5) substituted at the meta-position (carbon 3) of the benzene ring. cymitquimica.com This arrangement distinguishes it from its isomers, 2-benzylbenzoic acid (ortho) and 4-benzylbenzoic acid (para), as well as from the related compound 3-benzoylbenzoic acid, which contains a ketone linkage instead of a methylene (B1212753) bridge.

The presence of both the acidic carboxyl group and the nonpolar benzyl substituent imparts a bifunctional nature to the molecule. It is typically a white crystalline solid with low solubility in water but is soluble in organic solvents such as ethanol and ether. cymitquimica.com Within the broader class of aromatic carboxylic acids, its relevance lies in its utility as an intermediate, where the benzyl group can introduce specific steric and hydrophobic interactions in a target molecule, while the carboxylic acid group can participate in hydrogen bonding or serve as a handle for further chemical modification, such as esterification or amidation. cymitquimica.comgoogle.com

Historical Context and Evolution of Research on Benzylbenzoic Acids

The study of aromatic carboxylic acids began with the discovery of benzoic acid in the 16th century, which was initially derived from gum benzoin. wikipedia.org The structure of benzoic acid was determined in the early 19th century, paving the way for the exploration of its many derivatives. wikipedia.org Research into more complex, substituted benzoic acids like the benzylbenzoic acids is a product of the advancement of synthetic organic chemistry techniques throughout the 20th century.

While a detailed historical record for this compound is not extensively documented, its synthesis and use appear in chemical literature as these advanced synthetic methods became more common. For instance, early 20th-century chemical abstracts began cataloging related hydroxy- and benzyl-substituted benzoic acid esters. archive.org The development of reactions like the Wolff-Kishner reduction and palladium-catalyzed cross-coupling reactions provided reliable pathways for its synthesis. wehi.edu.auuni-saarland.de Modern research has shifted from simple synthesis to leveraging this compound as a key intermediate in the development of functionally complex molecules for pharmaceutical and other applications. google.comwehi.edu.au

Interdisciplinary Significance and Research Trajectories

The primary significance of this compound lies in its role as a molecular scaffold in medicinal chemistry. Its structure is particularly suited for creating inhibitors of protein-protein interactions (PPIs), which are implicated in numerous diseases. Researchers have used this compound as a starting point for designing small molecules that mimic the alpha-helical BH3 domain, which is crucial for targeting BCL-2 family proteins in cancer therapy. wehi.edu.au

Another major research trajectory is in neurodegenerative diseases. The compound has been utilized as an intermediate in the synthesis of compounds that inhibit the release or synthesis of β-amyloid peptide, a key process in the pathology of Alzheimer's disease. google.com Furthermore, studies have explored benzyl and benzoyl benzoic acid derivatives as a new class of antibacterial agents that target the interaction between the bacterial RNA polymerase (RNAP) β' subunit and the σ factor, a novel mechanism that could combat antibiotic resistance. nih.gov

In environmental and agricultural science, this compound has been identified as a transformation product of esfenvalerate, a synthetic pyrethroid insecticide. whiterose.ac.uk Its formation and persistence in the environment are subjects of study to understand the complete lifecycle and potential impact of the parent pesticide. whiterose.ac.uk

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing key data for its use in a laboratory setting.

| Property | Value |

| CAS Number | 620-54-2 |

| Molecular Formula | C₁₄H₁₂O₂ cymitquimica.com |

| Molecular Weight | 212.24 g/mol |

| Appearance | White crystalline solid cymitquimica.com |

| Melting Point | 107 °C |

| Solubility | Low in water; Soluble in ethanol, ether cymitquimica.com |

Detailed Research Findings

Synthesis Methods

Several synthetic routes to this compound have been reported in the chemical literature, reflecting its utility as an intermediate.

Wolff-Kishner Reduction: One common method is the Huang-Minlon modification of the Wolff-Kishner reduction. This process starts with the more readily available 3-benzoylbenzoic acid, which is heated with hydrazine (B178648) hydrate and a strong base like sodium hydroxide in a high-boiling solvent such as triethylene glycol. The ketone group of the benzoyl moiety is reduced to a methylene (-CH2-) group, yielding this compound. wehi.edu.au

Palladium-Catalyzed Cross-Coupling: A more modern approach involves a Suzuki coupling reaction. In this method, a derivative like methyl 3-(bromomethyl)benzoate is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) and a base to form the carbon-carbon bond, creating the benzyl structure. The resulting ester is then hydrolyzed to the carboxylic acid. uni-saarland.de

From Grignard Reagents: Another pathway involves the reaction of a Grignard reagent. The synthesis can start from 3-bromodiphenylmethane, which is converted to its corresponding Grignard reagent and then carboxylated using carbon dioxide to yield the final product. actachemscand.org

Applications in Medicinal Chemistry

This compound has proven to be a valuable scaffold in drug discovery.

Cancer Research: It has been used as a foundational structure to synthesize inhibitors of the BCL-XL protein, a key anti-apoptotic protein that is often overexpressed in cancer cells. The this compound core allows for the attachment of other chemical groups to mimic the key hydrophobic interactions of the natural binding partners of BCL-XL, thereby promoting cancer cell death. wehi.edu.au

Alzheimer's Disease Research: The compound serves as a precursor in the synthesis of potential therapeutics for Alzheimer's disease. Specifically, it is used to create molecules designed to inhibit γ-secretase, an enzyme complex involved in the production of amyloid-β peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. google.com

Antibacterial Agents: Research into new antibiotics has identified benzylbenzoic acid derivatives as promising candidates. A series of these compounds were synthesized and shown to inhibit the crucial interaction between the β' clamp helices (CH) domain of bacterial RNA polymerase and the σ factor. This disruption of holoenzyme formation is a novel antibacterial mechanism. Studies showed that the position of the carboxylic acid group is critical for activity, with the ortho- (2-benzylbenzoic acid) and meta- (this compound) isomers showing varied effects on antimicrobial potency. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-benzylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUFYYNKCXXKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-54-2 | |

| Record name | 3-benzylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzylbenzoic Acid and Its Functionalized Derivatives

Established Synthetic Routes to 3-Benzylbenzoic Acid

The synthesis of this compound typically involves either the direct reduction of a precursor ketone or multi-step strategies that build the carbon skeleton.

Reductive Transformations of 3-Benzoylbenzoic Acid Precursors

A common strategy for synthesizing diarylmethanes from their corresponding benzophenone (B1666685) precursors is the reduction of the carbonyl group to a methylene (B1212753) group. Two classical methods are particularly relevant:

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl) to reduce aryl ketones to methylene groups annamalaiuniversity.ac.inmasterorganicchemistry.com. Literature indicates that o-benzoylbenzoic acid can be successfully converted to o-benzylbenzoic acid using this procedure mdma.ch. By analogy, 3-benzoylbenzoic acid is expected to undergo a similar transformation to yield this compound under Clemmensen reduction conditions. The reaction is particularly effective for aryl ketones that are stable under acidic conditions.

Wolff-Kishner Reduction: This reaction offers an alternative for carbonyl reduction, utilizing hydrazine (B178648) (NH₂NH₂) in the presence of a strong base (e.g., KOH, NaOH) and elevated temperatures, often in a high-boiling solvent like ethylene (B1197577) glycol masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org. The mechanism involves the formation of a hydrazone intermediate, followed by deprotonation and loss of nitrogen gas to form the alkane. The Wolff-Kishner reduction is advantageous for substrates sensitive to acidic conditions, making it a valuable complementary method to the Clemmensen reduction.

Multi-Step Synthesis Strategies

Beyond direct reduction, multi-step synthetic routes can be employed to construct the this compound framework. These strategies often involve forming the carbon-carbon bonds that link the phenyl ring and the benzyl (B1604629) group to the benzoic acid core.

Friedel-Crafts Acylation followed by Reduction: A common approach to synthesize benzoylbenzoic acids, such as 3-benzoylbenzoic acid, involves the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640) or related reactions chembk.comvulcanchem.com. The resulting benzoylbenzoic acid can then be subjected to reductive methods (Clemmensen or Wolff-Kishner) as described above to yield the benzylbenzoic acid derivative.

Catalytic Cross-Coupling Reactions: Modern synthetic chemistry frequently utilizes transition metal-catalyzed cross-coupling reactions to form C-C bonds. Strategies such as the Suzuki-Miyaura coupling or related palladium-catalyzed reactions can be employed to couple benzyl derivatives (e.g., benzyl halides, benzyl acetates) with appropriate benzoic acid precursors or vice versa organic-chemistry.orgresearchgate.net. For example, a route could involve coupling a 3-halobenzoic acid derivative with a benzyl organometallic reagent, or coupling a 3-(halomethyl)benzoic acid derivative with a phenyl organometallic reagent.

Advanced Catalytic Approaches in this compound Synthesis

The development of more efficient and sustainable synthetic methods has led to the exploration of advanced catalytic systems.

Heterogeneous Catalysis in Related Benzoylbenzoic Acid Synthesis

Heterogeneous catalysis offers advantages in terms of catalyst recyclability and ease of separation, contributing to more sustainable processes. Research has demonstrated the efficacy of heterogeneous catalysts in synthesizing diarylmethane structures, which are closely related to the target molecule.

Iron-Catalyzed Alkylation: A notable example involves the direct alkylation of benzyl alcohols with aryl boronic acids using heterogeneous iron catalysts, such as Fe/SBA-15, which can activate the C-O bond of the alcohol and facilitate C-C coupling chemrxiv.org. This approach offers a pathway to diarylmethanes under potentially milder conditions.

Palladium and Nickel Catalysis: Other heterogeneous catalytic systems, including palladium supported on molecular sieves or nickel-based catalysts, have been employed in C-C cross-coupling reactions to form diaryl ketones and diarylmethanes organic-chemistry.orgresearchgate.net. These methods are crucial for constructing the core diarylmethane framework efficiently.

Application of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry, focusing on waste reduction, atom economy, energy efficiency, and the use of less hazardous substances, are increasingly integrated into synthetic strategies wjpmr.comimist.ma.

Process Intensification: Techniques such as microwave-assisted synthesis or flow chemistry can lead to reduced reaction times, increased yields, and lower energy consumption compared to conventional batch processes tandfonline.comrsc.org. A "one flow multi-step" synthesis for the related 2-benzylbenzoic acid demonstrates the potential for integrated, continuous processes rsc.org.

Catalysis and Solvent Choice: The development of highly efficient catalytic systems, including reusable heterogeneous catalysts, and the use of environmentally benign solvents (e.g., water) or solvent-free conditions are key green chemistry strategies imist.machemmethod.com.

Derivatization and Functionalization Strategies

This compound possesses reactive sites that allow for further derivatization and functionalization, expanding its utility in chemical synthesis.

Carboxylic Acid Modifications: The carboxylic acid group can be readily converted into esters, amides, or acid halides through standard organic transformations. For instance, esterification of related benzoylbenzoic acids has been reported acs.org. Derivatives of 2-benzoylbenzoic acid have been synthesized and utilized as photolabile protecting groups, highlighting the versatility of modifying the carboxylic acid function acs.orgresearchgate.net.

Aromatic Ring Functionalization: The phenyl rings of the this compound molecule can potentially undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The regioselectivity of these reactions would be influenced by the activating or deactivating nature and directing effects of the existing benzyl and carboxylic acid substituents.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Benzylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 3-benzylbenzoic acid. Both proton NMR (H NMR) and carbon-13 NMR (C NMR) provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

In H NMR, the distinct signals arising from the aromatic protons of the two phenyl rings, the methylene (B1212753) () bridge, and the carboxylic acid proton () are diagnostic. The chemical shifts and splitting patterns (multiplicity) of these signals confirm the connectivity and relative positions of these groups. For instance, the protons on the phenyl ring attached to the carboxylic acid group will typically appear in a different region than those on the benzyl (B1604629) phenyl ring. The methylene protons are expected to resonate as a singlet or a multiplet depending on any nearby chiral centers or restricted rotation, usually in the range of 3.5-4.5 ppm. The carboxylic acid proton, being acidic, typically appears as a broad singlet at a much lower field, often above 10 ppm, though its exact position can vary with concentration and solvent.

C NMR provides complementary information by revealing the number of unique carbon environments. For this compound, one would expect signals corresponding to the carbonyl carbon of the carboxylic acid, the quaternary carbons of the aromatic rings, the protonated aromatic carbons, and the methylene carbon. The chemical shift of the carbonyl carbon of the carboxylic acid group is usually found in the range of 165-180 ppm, while the methylene carbon would appear significantly upfield, typically around 40-50 ppm.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers insights into the functional groups present in this compound by detecting the absorption or scattering of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: Key characteristic absorptions for this compound include a strong band for the C=O stretching vibration of the carboxylic acid group, typically observed around 1680-1720 cm. The O-H stretching vibration of the carboxylic acid dimer is usually seen as a broad band in the region of 2500-3300 cm. Aromatic C-H stretching vibrations are expected above 3000 cm, and C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm range. The methylene group's C-H stretching vibrations would be observed around 2850-2960 cm. spectrabase.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on vibrations that are Raman-active. Similar functional groups will exhibit characteristic peaks, often with different intensities compared to IR. The C=O stretch of the carboxylic acid and the aromatic ring vibrations are typically prominent in Raman spectra. spectrabase.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within the molecule, particularly those involving conjugated systems. This compound possesses extended conjugation through its two phenyl rings and the carbonyl group. It exhibits strong absorption in the ultraviolet region. Studies on related compounds like 4-benzoylbenzoic acid indicate strong absorption bands due to the conjugated aromatic system, with values typically around 278 nm. vulcanchem.com The exact and molar absorptivity () for this compound would be characteristic of its specific electronic structure.

Mass Spectrometry (MS) in Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for identifying potential impurities. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to ionize the molecule.

The molecular ion peak ([M] or [M+H]) provides the exact molecular mass, which for this compound (CHO) is approximately 212.08 Da. nih.gov Fragmentation patterns observed in the mass spectrum are highly informative for structural confirmation. Common fragmentation pathways for molecules of this type might involve the cleavage of the C-C bond between the methylene group and one of the phenyl rings, leading to fragments like the benzyl cation ( 91) or the benzoyl cation ( 105), and the corresponding charged benzoic acid fragments. researchgate.net The presence of prominent peaks at 105 (benzoyl cation) and 91 (benzyl cation) is expected. nih.gov Impurity profiling can be achieved by detecting peaks at masses different from the expected molecular weight and fragmentation patterns of the target compound.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, LC)

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from synthesis byproducts or isomers.

Gas Chromatography (GC): While this compound has a relatively high molecular weight and a polar carboxylic acid group, it can be analyzed by GC, often after derivatization (e.g., silylation or esterification) to increase its volatility and thermal stability. researchgate.net GC-FID (Flame Ionization Detection) or GC-MS (Mass Spectrometry) are commonly employed. The choice of column and temperature program is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more common and often preferred method for analyzing compounds like this compound due to its polarity and potential for thermal degradation. Reversed-phase HPLC, typically using C18 columns, with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (often acidified to suppress ionization of the carboxylic acid), is widely used. Detection is commonly performed using UV-Vis detectors, as the molecule has strong UV chromophores. helixchrom.comupb.rougm.ac.id HPLC methods can effectively separate this compound from related impurities and are suitable for quantitative analysis. For example, a mobile phase of acetonitrile and an aqueous buffer with a pH below the pKa of the carboxylic acid would ensure the compound is in its neutral, less polar form for better retention on a C18 column. upb.ro

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis provides definitive information about the crystalline structure of this compound, including bond lengths, bond angles, molecular conformation, and intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. Studies on related benzoylbenzoic acids have shown that molecules can adopt planar arrangements and form dimers through intermolecular hydrogen bonds between carboxylic acid groups. vulcanchem.comresearchgate.net The precise crystal packing and unit cell parameters determined by XRD are unique fingerprints of the crystalline form of the compound.

Computational Chemistry and Molecular Modeling Studies of 3 Benzylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

There is no specific literature detailing DFT calculations for 3-benzylbenzoic acid to predict its electronic structure and reactivity. For the parent benzoic acid, DFT studies have been used to calculate properties like absorption spectra and to explore its geometric structure. Such studies on this compound would theoretically provide insight into its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential, and reactivity descriptors, but this data has not been published.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

No specific molecular dynamics (MD) simulation studies focused on the conformational analysis and solvent interactions of this compound were found. MD simulations are a powerful tool for understanding the dynamic behavior of molecules in solution. For other benzoic acid derivatives, MD simulations have been used to study their self-association and interaction with different solvents. rsc.org A similar study on this compound would elucidate its flexibility, preferred conformations in various environments, and the nature of its interactions with solvent molecules, but such research is not currently available.

In Silico Approaches for Receptor-Ligand Interactions

Molecular Docking Investigations with Biological Targets (non-clinical)

While molecular docking has been applied to a wide range of benzoic acid derivatives to assess their binding affinity with various biological targets, no specific docking studies featuring this compound have been published. nih.govresearchgate.net Such investigations would be crucial in identifying potential (non-clinical) biological targets and understanding the binding modes of this compound, but this remains an unexplored area.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries

QSAR models are often developed for large libraries of compounds to correlate their chemical structures with biological activity. No QSAR studies that include this compound or a library of its derivatives were identified in the literature. nih.gov The development of such a model would require the synthesis and biological testing of a series of related compounds, which has not been reported.

Applications of 3 Benzylbenzoic Acid and Its Derivatives in Materials Science

Integration into Polymeric Systems

The ability of carboxylic acids to participate in polymerization reactions or to be incorporated into polymer structures makes benzoic acid derivatives valuable components in polymer design.

Benzoylbenzoic acid derivatives, such as 2-benzoylbenzoic acid and 3-benzoylbenzoic acid, are well-established as photoinitiators in various polymerization processes cymitquimica.comgoogle.comgoogle.comgoogle.comresearchgate.netgoogle.com. These compounds absorb UV light, leading to the generation of free radicals that initiate chain growth polymerization. This photoinitiator capability is crucial for UV-curing applications, including coatings, adhesives, and 3D printing.

Furthermore, benzoylbenzoic acid derivatives can themselves be functionalized to act as polymerizable monomers. For instance, 4-benzoylbenzoic acid has been chemically modified into an acid chloride and subsequently reacted with an oxanorbornene derivative to create a monomer suitable for Ring-Opening Metathesis Polymerization (ROMP) nih.gov. This approach allows for the covalent incorporation of photoactive benzophenone (B1666685) moieties into polymer backbones, potentially leading to polymers with built-in photoinitiator capabilities and reduced migration of small molecule initiators google.com. While direct reports of 3-benzylbenzoic acid acting as a primary monomer in general polymerization are less common, its structural similarity to other functionalized benzoic acids suggests potential for its incorporation into polymer chains, either as a comonomer to impart specific properties or after derivatization into a polymerizable species.

Table 5.1.1: Benzoylbenzoic Acid Derivatives as Photoinitiators and Polymerizable Monomers

| Compound / Derivative | Primary Role | Polymerization Mechanism/Type | Key Features | Reference(s) |

| 2-Benzoylbenzoic acid | Photoinitiator | Radical Polymerization | UV absorption, radical generation, used in organic synthesis | cymitquimica.com |

| 3-Benzoylbenzoic acid | Photoinitiator | Radical Polymerization | UV absorption, radical generation | google.comresearchgate.net |

| 4-Benzoylbenzoic acid | Precursor for polymerizable monomer | ROMP (via derived monomer) | Incorporated into monomer for surface-attached hydrogels, contains photoactive group | nih.gov |

| Benzophenone | Photoinitiator (Type I/II) | Radical Polymerization | Widely used, UV-activated | researchgate.netchildrenshospital.org |

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Surface-attached hydrogels are particularly interesting for applications requiring controlled surface properties, such as in biosensing or tissue engineering. The incorporation of photoactive groups, like those found in benzophenone derivatives, allows for UV-triggered crosslinking and hydrogel formation directly on a surface nih.gov.

Role as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic linkers, forming extended porous structures wikipedia.orgnih.gov. The choice of organic linker is paramount in dictating the MOF's topology, pore size, surface area, and chemical functionality, thereby controlling its adsorption, catalytic, and separation properties nih.govresearchgate.netresearchgate.net. Benzoic acid derivatives, with their carboxylate groups, are among the most frequently employed linkers in MOF synthesis.

The carboxylic acid groups of benzoic acid derivatives readily coordinate with metal ions or metal-oxo clusters, acting as the "struts" that build the MOF framework wikipedia.orgnih.govrsc.org. The geometry and functional groups of the linker dictate the resulting pore dimensions and internal surface chemistry. For example, 1,4-benzenedicarboxylic acid (BDC) is a common linker used to form robust MOFs like UiO-66 scispace.com.

The presence of a benzyl (B1604629) group, as in this compound, offers several design possibilities. The benzyl substituent can influence:

Porosity and Topology: The bulkiness and conformation of the benzyl group can affect how linkers pack, potentially leading to different MOF topologies and pore sizes compared to unsubstituted benzoic acid or other isomers researchgate.net.

Pore Environment: The aromatic nature of the benzyl group can create a more hydrophobic or π-electron-rich pore environment, which can be beneficial for the selective adsorption of certain guest molecules.

Furthermore, benzoic acid derivatives, including benzoic acid itself, are frequently used as "modulators" during MOF synthesis. Modulators compete with the primary linkers for coordination sites, influencing nucleation and crystal growth, and thereby controlling particle size, defect concentration, and even phase purity scispace.comrsc.orgrsc.org. The use of benzoic acid as a modulator in the synthesis of UiO-66, for instance, has been shown to reliably produce samples with a high concentration of missing cluster defects, allowing for the modulation of properties like surface area and hydrophobicity scispace.com.

Table 5.2.1: Benzoic Acid Derivatives as Linkers and Modulators in MOF Synthesis

| Metal/Cluster | Primary Linker / Modulator | MOF Example / Topology | Key Role of Linker/Modulator | Properties / Applications | Reference(s) |

| Zr | 1,4-Benzenedicarboxylic acid (BDC) | UiO-66 | Structural linker, forms robust framework | High stability, gas adsorption, separation, catalysis | scispace.com |

| Zr | Benzoic acid | UiO-66 | Modulator, controls defect concentration and particle size | Tunable surface area and hydrophobicity | scispace.comrsc.orgrsc.org |

| Zn | 1,3,5-Benzenetribenzoate (BTB) | MOF-177 | Structural linker, high porosity | Gas storage and adsorption | researchgate.net |

| Zr | 2-Amino-1,4-benzenedicarboxylic acid (NH2-BDC) | UiO-66-NH2 | Functionalized linker, provides reactive amino group | Post-synthetic modification, catalysis, gas separation | rsc.orgekb.eg |

| Zr | 4-Carboxyphenyl linker | Various Zr-MOFs | Tunable linker conformation for topology control | Control over pore size and shape | researchgate.net |

The inherent functional groups on MOF linkers, or those introduced through post-synthetic modification (PSM), are critical for tailoring MOFs for specific applications, particularly in catalysis and selective adsorption. While direct functionalization of the benzyl group in this compound within a MOF is not a widely reported phenomenon, the general strategies for linker functionalization are relevant.

Catalysis: MOFs can serve as excellent supports for catalytic sites, either by incorporating catalytically active metal nodes or by functionalizing the organic linkers. For example, MOFs with amino-functionalized linkers (like UiO-66-NH2) can be further modified to anchor catalytic species or act as sites for reactions like ATRP rsc.orgekb.egacs.org. The benzyl group in this compound could potentially be functionalized (e.g., via benzylic bromination followed by substitution) to introduce catalytic sites or anchoring points for metal nanoparticles. Furthermore, MOFs synthesized using benzyl alcohol as a precursor or solvent have been explored for catalytic applications, such as the oxidation of benzyl alcohol researchgate.netaip.org.

Gas Adsorption and Separation: The pore environment, influenced by the linker's functional groups, plays a vital role in selective gas adsorption. Introducing functional groups that interact favorably with target gases can enhance adsorption capacity and selectivity. For instance, modifying BDC linkers with amine groups has been shown to improve CO2 adsorption nih.govarxiv.org. The aromatic nature of the benzyl group in this compound could offer specific interactions with aromatic or π-electron-rich gas molecules.

Post-Synthetic Modification (PSM): PSM allows for the introduction of new functionalities onto pre-formed MOFs. Linkers bearing reactive groups like azides or amines are particularly useful for PSM via "click" chemistry or other coupling reactions nih.govacs.org. A benzylic azide (B81097) derivative of benzoic acid, for example, could serve as a highly reactive handle for PSM acs.org.

Table 5.2.2: Functionalization Strategies for MOF Linkers

| MOF Example / Linker Type | Functional Group on Linker | PSM Method / Modification Strategy | Application Area | Reference(s) |

| UiO-66-NH2 (NH2-BDC) | Amino (-NH2) | Direct synthesis of linker | ATRP initiation, catalysis, gas separation | rsc.orgekb.eg |

| IRMOF-1-CH2N3 (H2BDC-CH2N3) | Azidomethyl (-CH2N3) | Synthesis of functionalized linker | Click chemistry, covalent PSM, introducing new functionalities | acs.org |

| UiO-66-F (Fluorinated BDC) | Fluoro (-F) | Linker modification | Tuning gas adsorption properties, hydrophobicity | nih.govarxiv.org |

| UiO-66-OH (Hydroxylated BDC) | Hydroxyl (-OH) | Linker functionalization | Potential for catalytic site anchoring | researchgate.netaip.org |

The versatility of this compound, stemming from its carboxylic acid group for coordination and its benzyl substituent for potential functionalization or influence on pore properties, positions it as a valuable molecule in the design of advanced polymeric materials and porous crystalline structures like MOFs. Further research into its direct polymerization capabilities and its specific roles as a linker in MOF synthesis will undoubtedly expand its contribution to materials science.

Compound List:

this compound

2-Benzoylbenzoic Acid

3-Benzoylbenzoic Acid

4-Benzoylbenzoic Acid

Benzophenone

1,4-Benzenedicarboxylic Acid (BDC)

2-Amino-1,4-Benzenedicarboxylic Acid (NH2-BDC)

1,3,5-Benzenetribenzoate (BTB)

Benzoic Acid

4-Carboxyphenyl linker

2-(Azidomethyl)terephthalic acid (H2BDC-CH2N3)

4-Carboxyphenyl linker

Fluorinated BDC

Hydroxylated BDC

In Vitro Investigations into the Biological Activities and Molecular Mechanisms of 3 Benzylbenzoic Acid Derivatives

Enzyme Inhibition Profiling

The in vitro inhibitory activity of 3-benzylbenzoic acid and its related derivatives has been evaluated against several key enzymes. These studies provide insights into the molecular mechanisms by which these compounds may exert biological effects. The primary focus has been on their interactions with carbonic anhydrases, steroid 5β-reductase, and bacterial RNA polymerase.

Inhibition of Carbonic Anhydrase Isozymes (referencing related benzoic acid derivatives)

Benzoic acid derivatives have been investigated as a class of carbonic anhydrase inhibitors (CAIs). tandfonline.comaip.orgnih.govnih.gov These enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, are involved in numerous physiological processes. aip.org Carboxylic acid functionalities, such as that in benzoic acid, can act as zinc-binding groups, which is a key feature for inhibiting these metalloenzymes. tandfonline.com The inhibition mechanism can involve the carboxylate anion coordinating to the zinc ion in the enzyme's active site, anchoring to the zinc-bound water molecule, or occluding the entrance to the active site. nih.gov

Studies have focused on several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. tandfonline.comnih.gov Benzoic acid derivatives have shown varied inhibitory potency against these isoforms. For instance, certain novel benzofuran-based carboxylic acid derivatives demonstrated effective inhibition of the cancer-related hCA IX isoform, with inhibition constants (Kᵢ) in the submicromolar to low micromolar range. nih.gov Similarly, a series of benzoylthioureido derivatives bearing a benzoic acid moiety were screened against hCA I, II, IX, and XII, showing a range of inhibitory activities. tandfonline.com The selectivity and potency of these inhibitors are often modulated by the specific substitutions on the benzoic acid scaffold. nih.govmdpi.com

| Derivative Class | Target Isoform(s) | Inhibition Constants (Kᵢ) | Reference |

| Benzofuran-based benzoic acids | hCA IX | 0.56 - 5.1 µM | nih.gov |

| Benzoylthioureido benzoic acids | hCA I, II, IX, XII | Potent inhibition observed (specific Kᵢ values vary) | tandfonline.com |

| Tetrahydroisoquinolynyl-benzoic acids | hCA I, hCA II | 13.62 - 33.00 nM | nih.gov |

Steroid 5β-Reductase (AKR1D1) Inhibition Studies (referencing related benzoylbenzoic acid)

Steroid 5β-reductase, also known as aldo-keto reductase 1D1 (AKR1D1), is a critical enzyme in the biosynthesis of bile acids and the metabolism of steroid hormones. nih.govmedlineplus.gov It catalyzes the reduction of the C4-C5 double bond of Δ4-ketosteroids, leading to a cis-configuration at the steroid's A/B ring junction. nih.gov

In a study evaluating the inhibitory effects of various compounds on AKR1D1, 4-benzoylbenzoic acid, a related compound to the benzylbenzoic acid scaffold, was found to be an ineffective inhibitor of the enzyme. nih.govnih.gov This investigation also tested other compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and mefenamic acid, which were also found to be ineffective. nih.govnih.gov In contrast, primary and secondary bile acids, such as chenodeoxycholic acid and ursodeoxycholic acid, demonstrated potent non-competitive inhibition of AKR1D1, with Kᵢ values of 3.2 µM and 9.8 µM, respectively. nih.gov This suggests that while the broader class of benzoic acid derivatives may interact with some enzymes, the specific structure of 4-benzoylbenzoic acid is not conducive to inhibiting AKR1D1. nih.govnih.gov

Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction

A significant area of investigation for benzyl (B1604629) and benzoyl benzoic acid derivatives is their potential as antimicrobial agents that target bacterial transcription. nih.govpolyu.edu.hknih.gov Bacterial transcription is initiated by the binding of a sigma (σ) factor to the core RNA polymerase (RNAP) enzyme, forming a holoenzyme. nih.govnih.gov This holoenzyme is essential for recognizing promoter DNA sequences and commencing RNA synthesis. polyu.edu.hknih.gov

Researchers have identified that benzyl and benzoyl benzoic acid derivatives can inhibit the formation of the RNAP holoenzyme. nih.gov These compounds are designed to mimic the σ factor at its primary binding site on the RNAP, thereby competitively inhibiting the RNAP-σ factor interaction. nih.govresearchgate.net By preventing the assembly of the functional holoenzyme, these inhibitors effectively halt the initiation of transcription, leading to bacterial growth inhibition. nih.govpolyu.edu.hk A representative compound from this series demonstrated excellent antimicrobial activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, which is comparable to the antibiotic vancomycin (B549263). nih.govnih.gov

| Compound Class | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Benzyl/Benzoyl Benzoic Acid Derivative | Staphylococcus epidermidis | 0.5 µg/mL | nih.govnih.gov |

| Benzyl/Benzoyl Benzoic Acid Derivative | Streptococcus pneumoniae | 256 µg/mL (initial hit) | nih.gov |

Mechanistic Studies in Cellular Models (non-clinical)

Modulatory Effects on Cellular Processes (e.g., RNA Synthesis)

The mechanism of action for benzyl and benzoyl benzoic acid derivatives as antimicrobials has been confirmed through cellular and biochemical assays. nih.govpolyu.edu.hk As established, these compounds function by inhibiting the crucial interaction between the bacterial RNA polymerase core enzyme and the σ factor. nih.gov This inhibitory action directly impacts the process of RNA synthesis within the bacterial cell. polyu.edu.hknih.gov

By blocking the formation of the RNAP-σ holoenzyme, the compounds prevent the initiation of transcription from gene promoters. nih.gov Transcription is the fundamental process of copying genetic information from DNA to RNA, which is a prerequisite for protein synthesis and virtually all cellular activities. nih.gov Consequently, the inhibition of this initial step leads to a global shutdown of RNA synthesis, which in turn halts bacterial growth and viability. nih.govpolyu.edu.hk The molecular mechanism of this inhibition was validated using biochemical assays, confirming the direct impact on transcription. nih.gov

Target Identification and Validation in Model Organisms

The specific molecular target for the antimicrobial activity of benzyl and benzoyl benzoic acid derivatives has been clearly identified as the binding interface between the bacterial RNA polymerase and the σ factor. nih.govnih.govresearchgate.net The validation of this target was a key part of the research, confirming that the observed antibacterial effects are a direct result of inhibiting this specific protein-protein interaction. nih.gov

Validation was achieved through several experimental approaches. An ELISA-based inhibitory assay was used to confirm that the compounds specifically inhibited the interaction between the β' subunit of RNAP and the σ factor in vitro. nih.gov Furthermore, cellular assays were employed to demonstrate that the mechanism of action within bacterial cells was consistent with transcription inhibition. nih.govpolyu.edu.hk The compounds were developed from a triaryl hit compound that was initially identified for its ability to mimic the σ factor at its main binding site on RNAP. nih.govnih.gov Subsequent structural modifications to the benzyl and benzoyl benzoic acid scaffold led to derivatives with improved antimicrobial potency, further validating the importance of this specific molecular target. nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. ijarsct.co.in SAR studies on various substituted benzoic acids have revealed key structural features that determine their efficacy in different biological contexts, such as antimicrobial, anti-inflammatory, and anticancer activities. ijarsct.co.inicm.edu.pl

For benzoic acid derivatives in general, the following SAR principles have been observed:

Nature of the Substituent: The type of functional group attached to the benzoic acid scaffold plays a critical role in its biological effects. Hydrophilic substituents, for instance, can facilitate interactions with polar amino acid residues in target proteins. A phenyl core is also considered important for enhancing hydrophobic interactions with nonpolar amino acid residues. The benzyl group in this compound, with its aromatic ring, could contribute to such hydrophobic interactions.

In a series of 2,5-substituted benzoic acid derivatives designed as dual inhibitors of anti-apoptotic proteins, the presence of a 5-phenethylthio group and a 2-phenylsulfonamide substituent were found to be significant for binding potency. nih.gov Deletion of the phenethylthio group resulted in a substantial decrease in binding affinity, highlighting the importance of this substituent in occupying a key hydrophobic pocket. nih.gov While this study does not directly involve this compound, it underscores the principle that bulky, hydrophobic groups can be critical for the efficacy of benzoic acid derivatives.

A review of benzoic acid derivatives with anti-sickling properties highlighted that hydrophilic substituents on the phenyl ring are necessary to facilitate binding to polar amino acid residues near the mutation site in sickle hemoglobin. This suggests that modifications to the benzyl group or the benzoic acid core of this compound with polar functional groups could be a strategy to enhance certain biological activities.

Table 1: Key Structural Features and Their Influence on the Biological Activity of Benzoic Acid Derivatives

| Structural Feature | Influence on Biological Activity | Reference |

| Hydrophilic Substituents | Facilitate interaction with polar amino acid residues. | |

| Phenyl Core | Enhances hydrophobic interactions. | |

| Substituent Position | Critically determines the molecule's interaction with biological targets. | mdpi.com |

| Nature of Substituent | Dictates the type and strength of binding to target sites. | nih.gov |

Comparative Analysis and Relationship with 3 Benzoylbenzoic Acid Research

Synthetic Interconversion and Pathway Dependence

While direct synthetic interconversion between 3-benzylbenzoic acid and 3-benzoylbenzoic acid is not extensively detailed in the provided search results, the general synthetic strategies for related compounds suggest that 3-benzoylbenzoic acid could potentially be reduced to this compound. Conversely, the introduction of a carbonyl group onto a benzylbenzoic acid structure would be a more complex transformation, likely involving oxidation steps. The pathway dependence is evident in that benzoylbenzoic acids are often precursors to benzylbenzoic acids in synthetic schemes open.ac.ukstackexchange.com.

Similarities and Differences in Chemical Reactivity and Derivatization

Both this compound and 3-benzoylbenzoic acid possess a carboxylic acid group, which dictates much of their reactivity, allowing for esterification, amide formation, and salt formation. However, the key difference lies in the presence of a carbonyl group (ketone) in 3-benzoylbenzoic acid versus a methylene (B1212753) bridge (-CH2-) in this compound.

3-Benzoylbenzoic Acid: The carbonyl group in 3-benzoylbenzoic acid is conjugated with two aromatic rings, making it susceptible to nucleophilic attack and reduction. It can participate in reactions characteristic of ketones, such as condensation reactions rdd.edu.iqajmdr.org.ngresearchgate.net. The presence of this carbonyl group also influences its electronic absorption spectrum, showing strong absorption at λmax = 278 nm vulcanchem.com. Furthermore, the carbonyl group can be reduced to a methylene group, transforming it into a benzylbenzoic acid derivative open.ac.ukstackexchange.comsigmaaldrich.com.

This compound: The methylene group in this compound is less reactive than the carbonyl group of 3-benzoylbenzoic acid. It is more akin to an alkyl substituent, though its proximity to aromatic rings allows for potential benzylic functionalization under specific conditions (e.g., radical halogenation). The primary reactivity remains with the carboxylic acid moiety.

The derivatization potential for both compounds is broad, focusing on modifications of the carboxylic acid group. Research has explored derivatives of both structures, particularly in the context of biological activity, where substitutions on the aromatic rings of either benzyl (B1604629) or benzoyl benzoic acids have been investigated to enhance antimicrobial properties nih.govpolyu.edu.hk.

Analogous Applications in Materials Science and Biological Studies

Both this compound and 3-benzoylbenzoic acid, and their derivatives, have found applications and been subjects of study in various scientific fields, particularly in materials science and biological research.

Materials Science: 3-Benzoylbenzoic acid has been utilized in materials science, specifically in light-induced reactions on benzophenone-terminated boron-doped diamond (BDD) surfaces and in the preparation of benzophenone (B1666685) flavonol derivatives thermofisher.comsigmaaldrich.comfishersci.nl. Its structural characteristics, including the conjugated system and planar arrangement, facilitate π-π stacking interactions, relevant for solid-state materials vulcanchem.com. Research has also explored its use in synthesizing metal complexes, which can have applications in catalysis or materials with specific electronic properties rdd.edu.iqresearchgate.net.

Biological Studies: Both compound classes have been investigated for their biological activities. Derivatives of both benzyl and benzoyl benzoic acids have been studied as inhibitors of bacterial RNA polymerase (RNAP)-sigma factor interaction, demonstrating potential antimicrobial activity vulcanchem.comnih.govpolyu.edu.hk. For instance, specific derivatives of this compound and 3-benzoylbenzoic acid have shown significant minimum inhibitory concentrations (MICs) against various bacterial strains, with some exhibiting efficacy comparable to established antibiotics like vancomycin (B549263) vulcanchem.comnih.gov. The position of substituents on the aromatic rings and the nature of the linker (carbonyl vs. methylene) have been shown to influence antimicrobial potency nih.govpolyu.edu.hk. For example, compounds with a benzyl benzoic acid moiety sometimes showed slightly superior antimicrobial activity compared to their benzoyl benzoic acid counterparts, potentially due to structural flexibility and higher clogP values nih.govpolyu.edu.hk.

Data Table: Comparative Properties and Applications

| Feature | This compound | 3-Benzoylbenzoic Acid |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₀O₃ |

| Molecular Weight ( g/mol ) | 212.24 | 226.23 |

| Key Functional Groups | Carboxylic acid, Methylene bridge, Phenyl rings | Carboxylic acid, Ketone (carbonyl), Phenyl rings |

| Synthetic Precursor Role | Typically derived from reduction of benzoylbenzoic acid. | Often synthesized via Friedel-Crafts acylation; precursor to benzylbenzoic acids. |

| Reactivity Focus | Carboxylic acid reactions; potential benzylic functionalization. | Carboxylic acid reactions; ketone reactions (reduction, nucleophilic attack). |

| Materials Science Use | Less documented in direct material applications compared to benzoylbenzoic acid. | Used in photochemistry, light-induced reactions on surfaces (e.g., BDD), synthesis of derivatives. |

| Biological Study Focus | Investigated for antimicrobial activity as derivatives. | Investigated for antimicrobial activity as derivatives; inhibitors of bacterial RNAP-sigma factor interaction. |

| Antimicrobial Activity | Derivatives show activity; sometimes superior to benzoyl counterparts due to flexibility nih.govpolyu.edu.hk. | Derivatives show activity; key role in RNAP inhibition studies vulcanchem.comnih.govpolyu.edu.hk. |

Compound Name Table:

| Common Name | CAS Number |

| This compound | 620-54-2 |

| 3-Benzoylbenzoic Acid | 579-18-0 |

Future Perspectives and Emerging Research Directions for 3 Benzylbenzoic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

Emerging research should focus on developing more direct, efficient, and environmentally benign synthetic strategies. This includes exploring catalytic C-H activation and functionalization approaches that could bypass the multi-step reduction process. The advancement of greener catalytic systems, such as those utilizing ionic liquids vulcanchem.com or highly efficient palladium catalysts rsc.orgresearchgate.net, could be adapted or further developed for the direct benzylation of benzoic acid derivatives or the improved reduction of benzoylbenzoic acids. Furthermore, the implementation of continuous flow chemistry could offer enhanced control over reaction parameters, improved safety, and scalability for industrial applications. Investigating biocatalytic routes could also present a sustainable avenue for the synthesis of 3-benzylbenzoic acid and its analogues.

Table 1: Comparative Yields in Benzylbenzoic Acid Synthesis (Reduction of Benzoylbenzoic Acid Precursors)

| Synthetic Method | Precursor Type | Reported Overall Yield (approx.) | Notes |

| Clemmensen Reduction | Benzoylbenzoic Acid | 10-20% | Traditional method, can be harsh. |

| Wolff-Kishner Reduction | Benzoylbenzoic Acid | Lower than Clemmensen | Can be effective but sometimes requires high temperatures. |

| Huang-Minlon Modification of Wolff-Kishner | 3-Benzoylbenzoic Acid | 92% | Specific to the reduction of 3-benzoylbenzoic acid to this compound wehi.edu.au. |

| Novel Catalytic Methods (Future Focus) | (Various) | High (Target) | Direct benzylation, improved reduction catalysts, flow chemistry. |

Discovery of Unconventional Applications in Advanced Materials and Nanotechnology

While this compound itself may not have extensive documented applications in advanced materials and nanotechnology, its structural features—the aromatic rings, the carboxylic acid group, and the methylene (B1212753) linker—offer significant potential. Related compounds, such as 2-benzoylbenzoic acid, have found utility in photochemistry and as precursors for materials like benzophenone-terminated boron-doped diamond (BDD) surfaces fishersci.comthermofisher.comchemicalbook.comguidechem.comcymitquimica.comsigmaaldrich.com.

Future research directions should aim to uncover unconventional applications by leveraging the molecule's properties. This could involve its incorporation into novel polymer architectures, functionalizing surfaces, or acting as a building block in supramolecular assemblies. Its potential use in organic electronics, as a component in sensors, or in the development of stimuli-responsive materials warrants exploration. Given the broad impact of nanotechnology across various sectors iberdrola.comnano.govdergipark.org.tr, investigating how this compound derivatives can be integrated into nanomaterials for specific functionalities, such as drug delivery, catalysis, or advanced coatings, represents a promising frontier.

In-Depth Elucidation of Molecular Mechanisms in Complex Biological Systems

Research into related benzoylbenzoic acid derivatives has revealed significant biological activity, notably as inhibitors of bacterial RNA polymerase (RNAP) and its interaction with sigma factors vulcanchem.comnih.govpolyu.edu.hk. These compounds have demonstrated potent antimicrobial effects, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin (B549263) nih.govpolyu.edu.hk. This suggests that this compound and its analogues could hold considerable promise in the field of antimicrobial drug discovery.

Future research should prioritize a detailed understanding of the molecular mechanisms underlying any observed biological activities. This includes elucidating specific binding targets, characterizing the precise mode of action, and conducting comprehensive structure-activity relationship (SAR) studies to optimize efficacy and selectivity. Investigating potential interactions with other biological macromolecules, enzymes, or cellular pathways could reveal broader therapeutic applications beyond antimicrobial activity. Understanding the metabolic fate and pharmacokinetic properties of this compound derivatives will also be crucial for their development as potential therapeutic agents.

Table 2: Biological Activity of Related Benzyl (B1604629)/Benzoyl Benzoic Acid Derivatives

| Compound Class | Biological Target | Representative Activity | Mechanism of Action | Cytotoxicity |

| Benzyl and Benzoyl Benzoic Acids nih.govpolyu.edu.hk | Bacterial RNA Polymerase-Sigma Factor Interaction | MIC of 0.5 μg/mL against Staphylococcus epidermidis (for a specific derivative) | Mimics σ factor binding, inhibits RNAP holoenzyme formation. | Low |

| This compound (Potential Future Target) | (To be elucidated) | (To be determined, potential antimicrobial, anti-inflammatory, etc.) | (To be elucidated, e.g., enzyme inhibition, receptor binding) | (To be determined) |

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental investigation and computational modeling is paramount for accelerating scientific discovery. For compounds like this compound, computational tools such as Density Functional Theory (DFT) have already been employed to understand electronic properties and spectral characteristics researchgate.netresearchgate.net. Pharmacophore modeling has also aided in understanding biological interactions nih.govpolyu.edu.hk.

Future research should harness more advanced computational methodologies, including molecular dynamics simulations, machine learning (ML), and artificial intelligence (AI)-driven approaches. These tools can be instrumental in predicting novel and efficient synthetic pathways, optimizing material properties, and identifying potential biological targets or lead compounds. High-throughput virtual screening can rapidly assess a vast chemical space for potential applications. By integrating these computational predictions with rigorous experimental validation, researchers can achieve a more rational and accelerated design-make-test-analyze cycle, leading to faster discovery of new applications and improved molecular designs for this compound.

Addressing Current Challenges and Identifying New Opportunities in Academic Inquiry

The academic inquiry into this compound faces several challenges, including the need for more efficient and sustainable synthetic methods, as highlighted by the moderate yields in some reduction pathways open.ac.uk. Furthermore, its potential applications, particularly in advanced materials and nanotechnology, remain largely underexplored.

These challenges, however, present significant opportunities for future academic research. The development of novel catalytic systems for direct synthesis or improved reduction processes is a key area. Exploring the molecule's potential as a building block for functional materials, polymers, and nanomaterials could unlock new technological applications. Delving deeper into its biological activities, understanding the underlying molecular mechanisms, and designing derivatives with enhanced therapeutic profiles represent a vital avenue for medicinal chemistry. By embracing integrated experimental and computational approaches, the academic community can efficiently address existing limitations and identify novel opportunities, thereby expanding the scientific and technological impact of this compound.

Q & A

Q. What are the standard synthetic routes for 3-benzylbenzoic acid, and how can reaction efficiency be optimized?

The Suzuki-Miyaura cross-coupling reaction is a widely used method for synthesizing this compound derivatives. For example, 3-iodobenzoic acid can react with phenylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂) and a base (e.g., NaOH) to form 3-phenylbenzoic acid, a structural analog . To optimize efficiency:

- Vary catalyst loading (0.5–5 mol%) and temperature (60–100°C) to balance yield and reaction time.

- Monitor by TLC or HPLC for intermediate formation.

- Purify via recrystallization or column chromatography to isolate the product.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- NMR Spectroscopy : Analyze and NMR to confirm aromatic proton environments and carboxylate functionality. For example, the benzyl group’s protons appear as a singlet at ~3.9 ppm .

- X-ray Crystallography : Resolve molecular geometry, bond angles, and packing behavior in crystalline forms .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 213.1 for C₁₄H₁₂O₂) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model electronic properties and transition states:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate steric effects of the benzyl group on reaction kinetics (e.g., steric hindrance in coordination complexes) .

- Validate predictions with experimental data, such as coupling constants in NMR or reaction yields .

Q. What strategies resolve conflicting data on catalytic behavior in cross-coupling reactions involving this compound derivatives?

Contradictions in catalytic activity may arise from:

- Reaction Conditions : Compare studies using identical solvents (e.g., DMF vs. THF) and catalyst systems (e.g., PdCl₂ vs. Pd(PPh₃)₄) .

- Substrate Purity : Quantify impurities via HPLC and assess their inhibitory effects.

- Statistical Clustering : Apply hierarchical clustering to group studies by experimental variables (e.g., temperature, ligand ratio) and identify outliers .

Q. How do steric and electronic effects of the benzyl group influence coordination chemistry in metal-organic frameworks (MOFs)?

- Steric Effects : The bulky benzyl group may limit access to metal centers, reducing catalytic activity. Compare coordination efficiency with smaller substituents (e.g., methyl vs. benzyl) .

- Electronic Effects : Electron-donating benzyl groups enhance electron density at the carboxylate oxygen, improving metal binding. Use IR spectroscopy to monitor shifts in C=O stretching frequencies (~1680–1720 cm⁻¹) upon coordination .

Q. What methodologies identify novel applications of this compound in drug discovery or materials science?

- Patent Mining : Search databases like Google Patents or Espacenet for keywords (e.g., “this compound derivatives” + “antimicrobial” or “MOF ligand”) to uncover unpublished applications .

- Structure-Activity Relationship (SAR) Studies : Modify the benzyl group with halogens or electron-withdrawing groups and test biological activity (e.g., enzyme inhibition assays) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.